N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-4-6-13(7-5-12)18(22)21-19-20-15(11-25-19)14-8-9-16(23-2)17(10-14)24-3/h4-11H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVQLXXPVWKIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3,4-dimethoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.
Coupling Reaction: The resulting thiazole intermediate is then coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Thiazole Derivatives with Substituted Benzamide Groups
Compounds sharing the N-(thiazol-2-yl)benzamide scaffold exhibit varied biological activities depending on substituent patterns:
Key Insights :
Compounds with 3,4-Dimethoxyphenyl Substitutions
The 3,4-dimethoxyphenyl group is a critical pharmacophore in several bioactive molecules:
Key Insights :
Variations in Heterocyclic Cores
Replacing the thiazole ring with other heterocycles alters bioactivity and synthetic accessibility:
Key Insights :
- Oxadiazole vs. Thiazole : The oxadiazole analog () may exhibit improved metabolic stability due to reduced ring strain compared to thiazole.
- Synthetic Challenges : EMAC2060’s lower yield () underscores the complexity of introducing hydrazine derivatives compared to the target compound’s straightforward benzamide coupling.
Structural and Pharmacological Implications
- Molecular Geometry : X-ray data for (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () reveals planar geometry in the thiazole ring, facilitating π-π stacking with biological targets.
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H20N2O4S
- Molecular Weight : 384.45 g/mol
- InChIKey : CVLWOYLMZWSOTQ-UHFFFAOYSA-N
The compound features a thiazole ring and methoxy-substituted phenyl groups, which are known to influence its biological activity.
Research indicates that compounds with thiazole and benzamide structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Enzyme Activity : Similar thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Thiazole derivatives can act as modulators of glutamate receptors, impacting neurotransmission and potentially offering neuroprotective effects.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives:
- Cytotoxic Effects : Research has demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives showed cell viability rates dropping below 6.79% in cancer cell lines compared to normal cells .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Effects
The compound's interaction with glutamate receptors suggests potential neuroprotective properties:
- Modulation of AMPA Receptors : Similar thiazole derivatives have been identified as negative allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain .
- Impact on Neurodegenerative Diseases : The modulation of glutamate signaling pathways may offer therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Study 1: Antitumor Efficacy
A study conducted on a series of thiazole derivatives, including this compound, demonstrated potent antitumor activity in vitro against breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those observed for standard chemotherapeutic agents.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 |
| Compound B | 7.8 | HeLa |
| This compound | 6.0 | MCF-7 |
Study 2: Neuroprotective Potential
In another study focusing on neuroprotection, the compound was evaluated for its effects on glutamate-induced excitotoxicity in neuronal cultures. The findings revealed that treatment with this compound significantly reduced neuronal death compared to untreated controls.
| Treatment | Neuronal Viability (%) |
|---|---|
| Control | 30 |
| Glutamate | 15 |
| Compound Treatment | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
